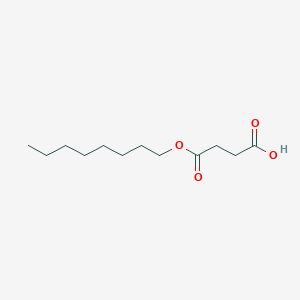
Monooctyl succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
モノオクチルサクシネートは、ブタン二酸1-オクチルエステルとしても知られており、コハク酸から誘導されたモノエステルです。これは、低毒性で低揮発性の無色の液体です。 この化合物は、主に界面活性剤および潜在的な香料放出剤として使用されます .
準備方法
合成経路および反応条件
モノオクチルサクシネートは、コハク酸とオクタノールのエステル化によって合成できます。この反応は、通常、エステル化プロセスを促進するために、硫酸またはp-トルエンスルホン酸などの触媒を使用します。 反応は還流条件下で行われ、生成物は蒸留によって精製されます .
工業生産方法
工業的な環境では、モノオクチルサクシネートの製造には、同様のエステル化プロセスが使用されますが、より大規模です。反応条件は、高収率と高純度を確保するために最適化されています。 連続反応器と分留蒸留や結晶化などの高度な精製技術の使用は、工業生産において一般的です .
化学反応の分析
反応の種類
モノオクチルサクシネートは、次のようなさまざまな化学反応を起こします。
加水分解: モノオクチルサクシネートは、水と酸または塩基触媒の存在下で、コハク酸とオクタノールに加水分解されます。
酸化: それは、コハク酸誘導体を作るために酸化反応を起こす可能性があります。
一般的な試薬と条件
加水分解: 水を使用した酸性または塩基性条件。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。
生成される主な製品
加水分解: コハク酸とオクタノール。
酸化: コハク酸誘導体。
科学研究への応用
モノオクチルサクシネートは、科学研究において幅広い用途を持っています。
化学: さまざまな化学反応およびプロセスにおける界面活性剤として使用されます。
生物学: その界面活性剤特性により、生物学的研究における潜在的な用途があります。
医学: 薬物送達剤としての潜在的な使用について調査されています。
産業: プラスチック、潤滑油、乳化剤の製造に使用されます .
科学的研究の応用
Applications in Scientific Research
Monooctyl succinate has a wide array of applications across different fields of research, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:
Chemistry
- Surfactant in Chemical Reactions : this compound is utilized as a surfactant to reduce surface tension in chemical reactions, enhancing the mixing of reactants and improving reaction rates. This property is particularly beneficial in organic synthesis and formulation chemistry.
Biology
- Biological Studies : Its surfactant characteristics make this compound valuable in biological research, especially in studies involving membrane proteins. It aids in solubilizing membrane proteins for purification and functional analysis, maintaining their native state during experiments .
Medicine
- Drug Delivery Systems : Research has indicated that this compound may serve as an effective drug delivery agent. Its ability to encapsulate hydrophobic drugs enhances their bioavailability and therapeutic efficacy. Studies have explored its potential to improve the delivery of anticancer agents, thereby increasing their effectiveness against tumors.
Industrial Applications
- Plasticizers and Emulsifiers : this compound is employed in the production of plastics as a plasticizer, enhancing flexibility and durability. Additionally, it functions as an emulsifier in various formulations, including coatings and adhesives .
- Lubricants : The compound's lubricating properties make it suitable for use in industrial lubricants, providing improved performance under extreme conditions.
Case Study 1: Drug Delivery Enhancement
A study conducted by researchers at McGill University evaluated various diesters, including this compound, for their effectiveness as plasticizers and their biodegradation rates. The findings indicated that this compound significantly improved the solubility of certain hydrophobic drugs when used in drug formulations, demonstrating its potential as a drug delivery enhancer .
Case Study 2: Membrane Protein Purification
In biological research focusing on voltage-dependent anion-selective channels (VDAC), this compound was utilized to solubilize membrane proteins from yeast mitochondria without disrupting their functional integrity. This method allowed for efficient purification while preserving the protein's native conformation, which is crucial for subsequent functional assays .
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemistry | Surfactant | Enhances mixing and reaction rates |
| Biology | Membrane Protein Solubilization | Maintains native protein structure |
| Medicine | Drug Delivery | Increases bioavailability of hydrophobic drugs |
| Industry | Plasticizers/Emulsifiers | Improves flexibility and stability of products |
作用機序
モノオクチルサクシネートの作用機序は、主にその界面活性剤特性に関連しています。それは液体の表面張力を低下させ、異なる相のより良い混合と相互作用を可能にします。 この特性は、乳化や潤滑など、さまざまな用途で利用されています .
類似化合物との比較
類似化合物
- モノデシルサクシネート
- モノドデシルサクシネート
- モノヘキシルサクシネート
比較
モノオクチルサクシネートは、その特定の鎖長により、疎水性と親水性の特性の間の最適なバランスを提供するため、独特です。 これは、より短い鎖またはより長い鎖の対応物と比較して、界面活性剤として特に効果的です .
生物活性
Monooctyl succinate (MOS) is an ester derived from succinic acid and octanol, which has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of MOS, including its biochemical mechanisms, effects on insulin secretion, and relevant case studies.
This compound is characterized by its structure as a monoester of succinic acid with octanol. Its molecular formula can be represented as C12H22O4, indicating the presence of two carbonyl groups and an octyl chain that contributes to its hydrophobic properties. This structure plays a crucial role in its interaction with biological systems.
Biochemical Mechanisms
Research has shown that esters of succinic acid, including MOS, can stimulate insulin secretion from pancreatic beta-cells. A study indicated that monomethyl succinate (MMSucc), closely related to MOS, induced a rapid and sustained increase in inositol phosphate levels in isolated rat islets, suggesting a significant role in phosphoinositide hydrolysis .
The mechanism involves:
- Calcium Influx : The insulin secretory response to MMSucc was dependent on extracellular calcium movement into the beta-cell. This was confirmed by the use of calcium channel blockers which abolished the insulin release effect .
- Protein Kinase Activation : The activation of protein kinase-C was implicated in the acute insulin secretory effect of MMSucc, highlighting the importance of intracellular signaling pathways .
Effects on Insulin Secretion
This compound has been studied for its insulinotropic effects. In experiments with perifused islets, MOS demonstrated a biphasic pattern of insulin release when combined with glucose. This indicates its potential as a modulator of glucose metabolism, enhancing insulin secretion in response to glucose levels .
Table 1: Summary of Biological Activity Findings
特性
分子式 |
C12H22O4 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
4-octoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14) |
InChIキー |
CKNYEUXAXWTAPK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)CCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













